Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
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Overview
Description
“Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” is a chemical compound with the molecular formula C22H18N2O4 and a molecular weight of 374.396. It is a derivative of dibenzo[b,f][1,4]oxazepine .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate as a starting material . The synthesis process can also involve the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepine core, which is a tricyclic system containing two benzene rings fused to a seven-membered ring containing an oxygen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be involved in reactions that lead to the formation of new compounds. The exact reactions it can undergo would depend on the reaction conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As it is a derivative of dibenzo[b,f][1,4]oxazepine, it is likely to share some of the properties of this class of compounds .Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and spectroscopic characterization of benzimidazole-tethered oxazepine heterocyclic hybrids, including Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate derivatives, has been conducted to explore their potential applications. Studies involve synthesizing these compounds and analyzing their structures through X-ray diffraction and density functional theory (DFT) studies. Such compounds have been found to exhibit promising nonlinear optical (NLO) properties, suggesting their applicability in NLO applications due to their significant hyperpolarizability (Almansour et al., 2016).
Pharmacological Potential
Research into the pharmacological applications of benzimidazole and oxazepine derivatives includes exploring their antifungal and anticancer properties. For example, Carbendazim (methyl 2-benzimidazolecarbamate) and related compounds have been investigated for their potential in cancer treatment, showing an ability to inhibit cancer cell proliferation by affecting microtubule dynamics, which could offer a new approach to cancer therapy (Yenjerla et al., 2009).
Environmental Applications
In the environmental science domain, studies have focused on the transformation of carbamazepine and its metabolites in wastewater treatment processes. This research is crucial for understanding the environmental fate of pharmaceutical compounds and their potential impacts on water quality. The findings highlight the persistence and transformation pathways of these compounds in aquatic environments, providing insight into their environmental behavior and potential risks (Kaiser et al., 2014).
Analytical Chemistry
In analytical chemistry, methods have been developed for the determination of benzimidazole derivatives and their degradation products in pharmaceutical formulations. These methods are essential for ensuring the quality and stability of pharmaceutical products, offering reliable techniques for the detection and quantification of active ingredients and their impurities (Al-Kurdi et al., 1999).
Mechanism of Action
Target of Action
The primary target of Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is the Dopamine D2 receptor . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in motor control, reward, and reinforcement . The exact downstream effects can vary depending on the specific pathway and the location of the D2 receptors.
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can result in a variety of molecular and cellular effects. For instance, it may help in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
benzyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24-18-9-5-6-10-20(18)28-19-12-11-16(13-17(19)21(24)25)23-22(26)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJCDMGDEUHKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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